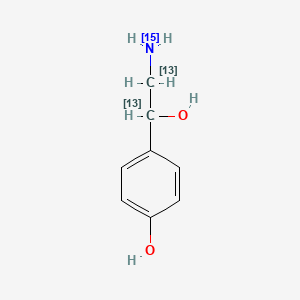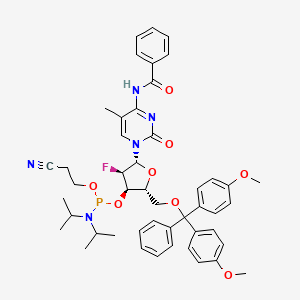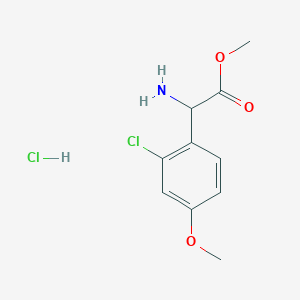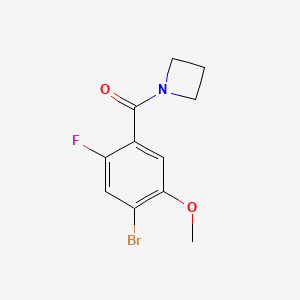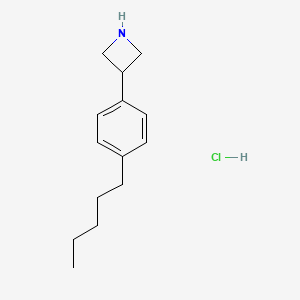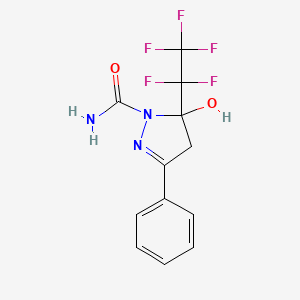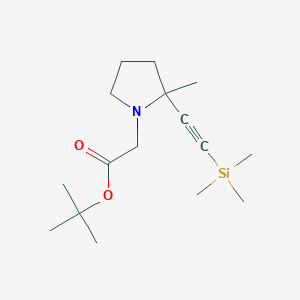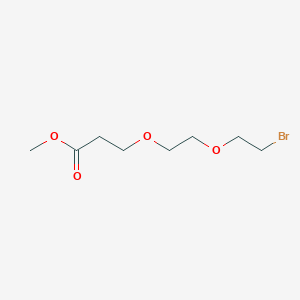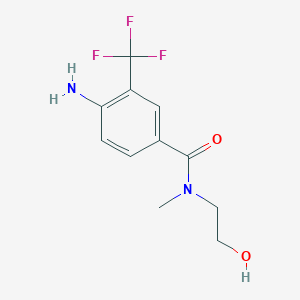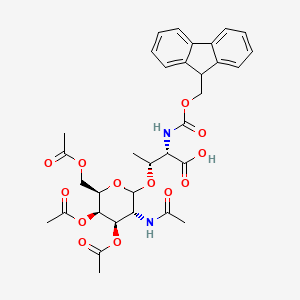
(N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine: is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a glycosylated moiety. This compound is significant in the field of glycopeptide synthesis due to its ability to introduce glycosylated amino acids into peptides, which are crucial for studying protein-carbohydrate interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine involves multiple steps:
Protection of the Amino Group: The amino group of L-threonine is protected using the Fmoc group. This is typically achieved by reacting L-threonine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Glycosylation: The hydroxyl group of the protected threonine is glycosylated with a suitably protected galactose derivative. This step often involves the use of a glycosyl donor, such as a trichloroacetimidate, and a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Acetylation: The glycosylated product is then acetylated to protect the hydroxyl groups of the sugar moiety. This is typically done using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Glycosylation: The compound can undergo further glycosylation reactions to introduce additional sugar moieties.
Acetylation/Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Glycosylation: Glycosyl donors like trichloroacetimidates and promoters like TMSOTf.
Acetylation: Acetic anhydride and pyridine.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Glycosylated Derivatives: Further glycosylation can produce more complex glycopeptides.
Deacetylated Products: Removal of acetyl groups yields free hydroxyl groups on the sugar moiety.
科学研究应用
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine is widely used in:
Peptide Synthesis: Incorporation into peptides to study protein-carbohydrate interactions.
Glycopeptide Research: Understanding the role of glycosylation in protein function and stability.
Drug Development: Designing glycopeptide-based therapeutics.
Biological Studies: Investigating the effects of glycosylation on biological processes.
作用机制
The compound exerts its effects primarily through its incorporation into peptides and proteins. The glycosylated moiety can interact with carbohydrate-binding proteins, influencing protein folding, stability, and function. The Fmoc group serves as a protecting group during synthesis, ensuring selective reactions at the amino group.
相似化合物的比较
Similar Compounds
- N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-serine
- N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl)-L-threonine
Uniqueness
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine is unique due to its specific glycosylation pattern and the presence of the threonine backbone. This combination allows for the study of specific protein-carbohydrate interactions that are not possible with other glycosylated amino acids.
属性
分子式 |
C33H38N2O13 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC 名称 |
(2S,3R)-3-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32?/m1/s1 |
InChI 键 |
OXLCJWGAUPPZQJ-QEUXFNCLSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



